Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate
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Overview
Description
Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a benzoate ester linked to a methylsulfanyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems. The methylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the ester group, leading to different chemical properties.
Ethyl 3-[4-(methylsulfanyl)phenoxy]benzoate: Similar structure but with a phenoxy group, which alters its reactivity and applications.
Uniqueness
Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate is unique due to the presence of both the ester and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
82525-16-4 |
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Molecular Formula |
C13H14O3S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
ethyl 4-(1-methylsulfanyl-3-oxoprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C13H14O3S/c1-3-16-13(15)11-6-4-10(5-7-11)12(8-14)9-17-2/h4-9H,3H2,1-2H3 |
InChI Key |
NYJMTSVNCFJLCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=CSC)C=O |
Origin of Product |
United States |
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